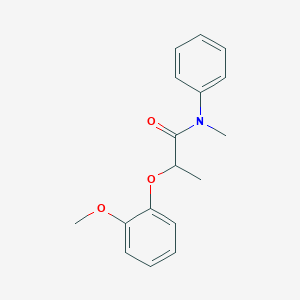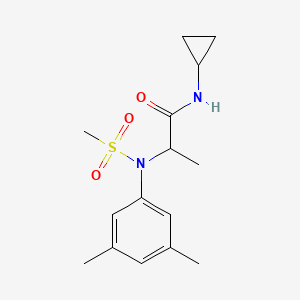![molecular formula C18H22N2O4 B4742299 1-Benzyl-3-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)pyrrolidine-2,5-dione](/img/structure/B4742299.png)
1-Benzyl-3-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)pyrrolidine-2,5-dione
Descripción general
Descripción
1-Benzyl-3-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)pyrrolidine-2,5-dione is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a spirocyclic framework, which includes a pyrrolidine-2,5-dione core and a 1,4-dioxa-8-azaspiro[4.5]decane moiety. The benzyl group attached to the nitrogen atom further enhances its chemical properties and potential reactivity.
Métodos De Preparación
The synthesis of 1-Benzyl-3-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Spirocyclic Intermediate: The initial step involves the synthesis of 1,4-dioxa-8-azaspiro[4.5]decane, which is achieved through the reaction of piperidone with ethylene glycol under acidic conditions.
Introduction of the Pyrrolidine-2,5-dione Core: The spirocyclic intermediate is then reacted with maleic anhydride to introduce the pyrrolidine-2,5-dione core.
Benzylation: Finally, the compound is benzylated using benzyl chloride in the presence of a base such as sodium hydride.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated processes to ensure high yield and purity.
Análisis De Reacciones Químicas
1-Benzyl-3-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and varying temperatures and pressures to optimize reaction rates and yields.
Aplicaciones Científicas De Investigación
1-Benzyl-3-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)pyrrolidine-2,5-dione has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1-Benzyl-3-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways:
Comparación Con Compuestos Similares
1-Benzyl-3-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)pyrrolidine-2,5-dione can be compared with similar compounds such as:
1,4-Dioxa-8-azaspiro[4.5]decane: This compound shares the spirocyclic framework but lacks the pyrrolidine-2,5-dione core and benzyl group.
1-Benzyl-3-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)imidazole-2-thione: This compound has a similar spirocyclic structure but includes an imidazole-2-thione moiety instead of the pyrrolidine-2,5-dione core.
The uniqueness of this compound lies in its specific combination of structural features, which confer distinct chemical and biological properties.
Propiedades
IUPAC Name |
1-benzyl-3-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4/c21-16-12-15(17(22)20(16)13-14-4-2-1-3-5-14)19-8-6-18(7-9-19)23-10-11-24-18/h1-5,15H,6-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WODBKMAIMSVGCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCO2)C3CC(=O)N(C3=O)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(5-ISOPROPYL-3-THIENYL)[4-(2-PYRIMIDINYL)PIPERAZINO]METHANONE](/img/structure/B4742229.png)
![Ethyl 2-[(2,3,4,5,6-pentafluorobenzoyl)amino]acetate](/img/structure/B4742230.png)
![methyl 2-[({[5-(3,5-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzoate](/img/structure/B4742240.png)
![(Z)-3-anilino-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B4742242.png)
![N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-ethylbutanamide](/img/structure/B4742260.png)

![N-(3-{N-[(2,5-dimethoxyphenyl)sulfonyl]ethanehydrazonoyl}phenyl)-4-fluorobenzamide](/img/structure/B4742268.png)
![8-(2-hydroxyethyl)-1,7-dimethyl-3-(3-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4742282.png)
![(1H-benzimidazol-2-ylmethyl){[3-(cyclopropylmethyl)-1,2,4-oxadiazol-5-yl]methyl}methylamine](/img/structure/B4742292.png)
![4-bromo-N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N,1-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B4742300.png)
![[2-(1,3-BENZODIOXOL-5-YL)-1,3-THIAZOL-4-YL]METHYL (5-CYCLOPENTYL-4-METHYL-4H-1,2,4-TRIAZOL-3-YL) SULFIDE](/img/structure/B4742311.png)
![Dimethyl 2-[4-(4-chlorophenoxy)butyl]propanedioate](/img/structure/B4742319.png)
![2-[(2,5-dichlorophenoxy)acetyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)hydrazinecarbothioamide](/img/structure/B4742324.png)
